molecular formula C16H17NO5S B6412135 3-(3-N,N-Dimethylsulfamoylphenyl)-5-methoxybenzoic acid, 95% CAS No. 1261939-37-0

3-(3-N,N-Dimethylsulfamoylphenyl)-5-methoxybenzoic acid, 95%

Cat. No. B6412135
CAS RN: 1261939-37-0
M. Wt: 335.4 g/mol
InChI Key: HMQIRSHCAOMDNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-N,N-Dimethylsulfamoylphenyl)-5-methoxybenzoic acid (abbreviated as DMSO-PBA) is an organic compound that is typically used in the synthesis of pharmaceuticals and other compounds. It is a white crystalline solid with a melting point of 153-155°C. DMSO-PBA is a versatile compound that has been used in various scientific research applications, including in biochemical and physiological studies. This article will discuss the synthesis method of DMSO-PBA, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

3-(3-N,N-Dimethylsulfamoylphenyl)-5-methoxybenzoic acid, 95% has been used in various scientific research applications, such as in the synthesis of pharmaceuticals, the synthesis of other compounds, and in biochemical and physiological studies. It has been used in the synthesis of various drugs, such as anti-inflammatory drugs, anticonvulsants, and anti-allergic drugs. In addition, 3-(3-N,N-Dimethylsulfamoylphenyl)-5-methoxybenzoic acid, 95% has been used in the synthesis of other compounds, such as polymers and dyes.

Mechanism of Action

3-(3-N,N-Dimethylsulfamoylphenyl)-5-methoxybenzoic acid, 95% acts as an inhibitor of the enzyme cyclooxygenase, which is responsible for the production of prostaglandins. Prostaglandins are inflammatory mediators that are involved in the regulation of inflammatory processes. By inhibiting the activity of cyclooxygenase, 3-(3-N,N-Dimethylsulfamoylphenyl)-5-methoxybenzoic acid, 95% can reduce the production of prostaglandins and thus reduce inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-N,N-Dimethylsulfamoylphenyl)-5-methoxybenzoic acid, 95% are largely dependent on the dose and route of administration. At low doses, 3-(3-N,N-Dimethylsulfamoylphenyl)-5-methoxybenzoic acid, 95% can act as an anti-inflammatory agent by inhibiting the activity of cyclooxygenase and reducing the production of prostaglandins. At higher doses, 3-(3-N,N-Dimethylsulfamoylphenyl)-5-methoxybenzoic acid, 95% can act as an analgesic and antipyretic agent by blocking the release of pain-producing substances and reducing fever.

Advantages and Limitations for Lab Experiments

3-(3-N,N-Dimethylsulfamoylphenyl)-5-methoxybenzoic acid, 95% has several advantages for laboratory experiments. It is a relatively inexpensive and widely available compound, and it is easy to synthesize in high purity. In addition, it is a versatile compound that can be used in various scientific research applications. However, 3-(3-N,N-Dimethylsulfamoylphenyl)-5-methoxybenzoic acid, 95% also has some limitations for laboratory experiments. It is a relatively unstable compound and can easily decompose in the presence of light and heat. In addition, it is a relatively toxic compound and should be handled with caution.

Future Directions

The potential future directions for 3-(3-N,N-Dimethylsulfamoylphenyl)-5-methoxybenzoic acid, 95% include further research into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. In addition, further research into the synthesis of 3-(3-N,N-Dimethylsulfamoylphenyl)-5-methoxybenzoic acid, 95% and its derivatives could lead to the development of more versatile compounds with improved properties. Finally, further research into the use of 3-(3-N,N-Dimethylsulfamoylphenyl)-5-methoxybenzoic acid, 95% in the synthesis of pharmaceuticals and other compounds could lead to the development of more effective drugs and other compounds.

Synthesis Methods

3-(3-N,N-Dimethylsulfamoylphenyl)-5-methoxybenzoic acid, 95% is synthesized through a two-step reaction. The first step involves the reaction of 3-methoxybenzaldehyde with N,N-dimethylsulfamoyl chloride in the presence of anhydrous pyridine. The second step involves the reaction of the resulting product with 5-methoxybenzyl alcohol in the presence of sodium ethoxide. The final product is obtained in 95% purity.

properties

IUPAC Name

3-[3-(dimethylsulfamoyl)phenyl]-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5S/c1-17(2)23(20,21)15-6-4-5-11(10-15)12-7-13(16(18)19)9-14(8-12)22-3/h4-10H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMQIRSHCAOMDNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-N,N-Dimethylsulfamoylphenyl)-5-methoxybenzoic acid

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